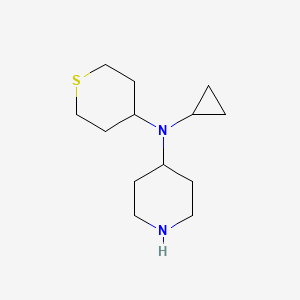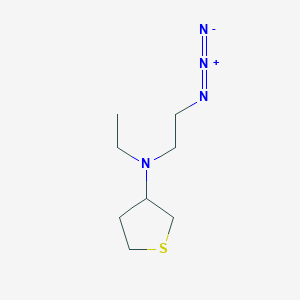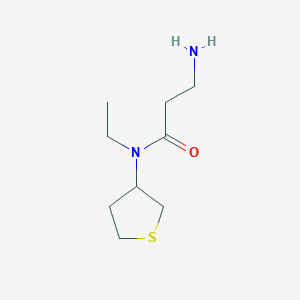![molecular formula C11H10ClN3 B1490420 6-[(4-Chlorophenyl)methyl]pyrimidin-4-amine CAS No. 2092721-98-5](/img/structure/B1490420.png)
6-[(4-Chlorophenyl)methyl]pyrimidin-4-amine
Overview
Description
“6-[(4-Chlorophenyl)methyl]pyrimidin-4-amine” is a chemical compound that belongs to the class of organic compounds known as diphenylmethanes . It is available from various suppliers, including Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of “6-[(4-Chlorophenyl)methyl]pyrimidin-4-amine” consists of a pyrimidine ring attached to a chlorophenyl group and an amine group . The empirical formula is C10H7Cl2N3 and the molecular weight is 240.09 .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-[(4-Chlorophenyl)methyl]pyrimidin-4-amine” include its solid form and its SMILES string representation: ClC1=CC=C(NC2=NC=NC(Cl)=C2)C=C1 .Scientific Research Applications
Antihypertensive Activity
One study highlights the synthesis and evaluation of derivatives for antihypertensive activity, indicating that certain compounds within this chemical class can lower blood pressure to normotensive levels in hypertensive rats, suggesting a potential application in the development of antihypertensive medications (Bennett et al., 1981).
Antimicrobial Activity
Another research avenue involves the synthesis of derivatives assessed for biological activity against various bacteria and fungi, with some compounds showing moderate activity, indicating the potential use of such chemicals in antimicrobial drug development (J.V.Guna & D.M.Purohit, 2012).
Fungicidal Properties
Derivatives have also been synthesized with fungicidal properties, offering insights into the potential agricultural applications of compounds within this chemical family for the control of fungal pathogens (С. Тумкявичюс et al., 2013).
Antibacterial Agent
Experimental and theoretical studies on specific derivatives have demonstrated potential antibacterial activity, suggesting their use in developing new antibacterial agents (S. Murugavel et al., 2015).
Corrosion Inhibition
Research into the application of pyrimidine derivatives as corrosion inhibitors for aluminium in acid mediums indicates a potential industrial application in protecting metals from corrosion, highlighting the diverse utility of these compounds (N. Abdelshafi, 2020).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have multiple targets.
Mode of Action
The specific nature of these interactions and changes would depend on the particular targets of the compound .
Pharmacokinetics
These properties would determine the bioavailability of the compound, i.e., the extent and rate at which it reaches its site of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-[(4-Chlorophenyl)methyl]pyrimidin-4-amine. These factors could include the presence of other compounds, pH, temperature, and the specific characteristics of the biological environment in which the compound is acting .
Future Directions
The future directions for “6-[(4-Chlorophenyl)methyl]pyrimidin-4-amine” and similar compounds could involve further exploration of their biological activities and potential applications in therapeutics . This could include developing new compounds using cost-effective processes to reduce disease incidence and accomplish health strategy milestones .
properties
IUPAC Name |
6-[(4-chlorophenyl)methyl]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c12-9-3-1-8(2-4-9)5-10-6-11(13)15-7-14-10/h1-4,6-7H,5H2,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQYNVAQKKFTOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC(=NC=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(4-Chlorophenyl)methyl]pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



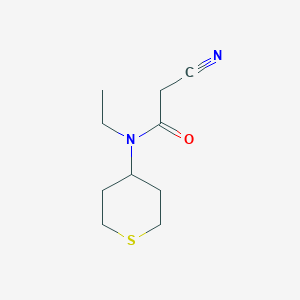
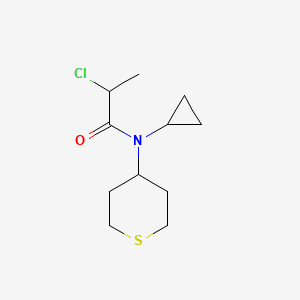



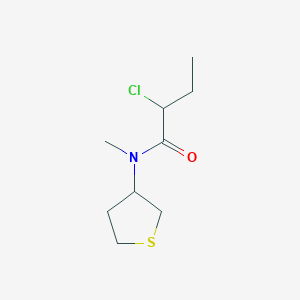



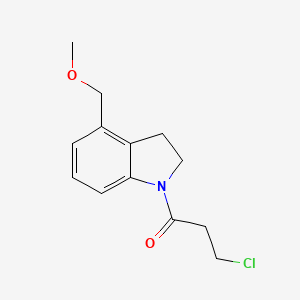
![8-(Ethoxymethyl)-6-azaspiro[3.4]octane-6-carboximidamide](/img/structure/B1490356.png)
